DIMETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Overview
Description
DIMETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound that features a unique combination of benzodioxole, thiophene, and quinoline moieties
Preparation Methods
The synthesis of DIMETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Introduction of the Thiophene Ring: This step may involve the use of thiophene-2-carboxylic acid or its derivatives.
Construction of the Quinoline Core: This can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Final Coupling and Esterification: The final step involves the coupling of the intermediate products followed by esterification to form the dimethyl ester.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
DIMETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to a secondary alcohol.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
DIMETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s electronic properties may be explored for use in organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of DIMETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar compounds to DIMETHYL 4-(1,3-BENZODIOXOL-5-YL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE include:
4-(1,3-Benzodioxol-5-yl)-2-(2-thienyl)-1,3-thiazole: This compound shares the benzodioxole and thiophene moieties but differs in the core structure.
2-[5-(1,3-Benzodioxol-5-yl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethoxyphenyl)-1,3-thiazole: This compound has a similar substitution pattern but features a pyrazole ring instead of a quinoline ring.
The uniqueness of this compound lies in its combination of functional groups and the potential for diverse chemical reactivity and applications.
Properties
IUPAC Name |
dimethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7S/c1-12-19(24(28)30-2)20(13-6-7-16-17(9-13)33-11-32-16)22-15(26-12)10-14(18-5-4-8-34-18)21(23(22)27)25(29)31-3/h4-9,14,20-21,26H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBTZXAZKZYBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OC)C3=CC=CS3)C4=CC5=C(C=C4)OCO5)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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